N-Cbz-hydroxy-L-proline
CAS No.:
Cat. No.: VC21541262
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO5 |
|---|---|
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | (2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 |
| Standard InChI Key | WWVCWLBEARZMAH-QWRGUYRKSA-N |
| Isomeric SMILES | C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Introduction
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as Z-CIS-HYP-OH, is a derivative of hydroxyproline, a non-essential amino acid. This compound is widely used in organic synthesis, particularly in the construction of peptides and other biologically active molecules. It is a key building block in the synthesis of protein degraders and other therapeutic agents.
Synonyms and Identifiers
-
PubChem CID: 688414
-
InChI: InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1
-
InChIKey: WWVCWLBEARZMAH-QWRGUYRKSA-N
Applications in Organic Synthesis
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a versatile intermediate in peptide synthesis. The benzyloxycarbonyl group serves as a protecting group for the amino function, allowing for selective deprotection under mild conditions. This property makes it particularly useful in the synthesis of complex peptides and proteins.
Use in Protein Degraders
Protein degraders are a class of therapeutic agents that target specific proteins for degradation by the ubiquitin-proteasome system. This compound is used as a building block in the synthesis of such molecules, contributing to the development of novel treatments for various diseases.
Research Findings
Recent research has highlighted the importance of (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in the development of targeted therapies. Its incorporation into protein degraders has shown promise in preclinical studies, demonstrating potential for treating cancers and other diseases.
Synthesis and Characterization
The synthesis of this compound typically involves the protection of hydroxyproline with a benzyloxycarbonyl group, followed by activation of the carboxylic acid for peptide coupling reactions. Characterization involves spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Commercial Availability
This compound is commercially available from several suppliers, including Calpaclab and ChemExpress, in various quantities ranging from 1 gram to larger batches. It is marketed primarily for research and industrial applications, with purity levels typically exceeding 97% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume